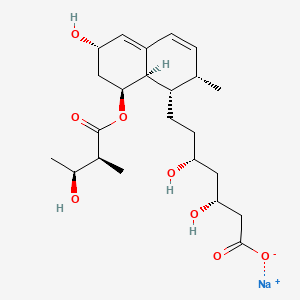

(S)-3''-Hydroxy Pravastatin Sodium Salt

描述

(S)-3’'-Hydroxy Pravastatin Sodium Salt is a derivative of pravastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin, in particular, is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3’'-Hydroxy Pravastatin Sodium Salt typically involves the fermentation of mevastatin, followed by hydrolysis of the lactone group and biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group . This process is followed by the conversion of the hydroxyl group to the sodium salt form.

Industrial Production Methods

Industrial production of (S)-3’'-Hydroxy Pravastatin Sodium Salt involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including extraction, crystallization, and drying, to obtain the final product in its pure form .

化学反应分析

Types of Reactions

(S)-3’'-Hydroxy Pravastatin Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ketone groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of pravastatin with modified functional groups, which can have different pharmacological properties .

科学研究应用

Chemical and Biological Research

Analytical Chemistry

(S)-3''-Hydroxy Pravastatin Sodium Salt serves as a reference compound in analytical chemistry. It is utilized for developing new analytical methods to quantify statins and their metabolites in biological samples. The compound's structural properties allow researchers to establish calibration curves for quantitative analysis in pharmacokinetic studies.

Biological Pathways

Research has demonstrated that this compound influences various cellular processes. It acts as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is crucial for cholesterol biosynthesis. This inhibition leads to increased expression of low-density lipoprotein (LDL) receptors on cell surfaces, enhancing the clearance of LDL from the bloodstream .

Medical Applications

Cholesterol Management

The primary application of this compound is in the treatment of hyperlipidemia and cardiovascular diseases. Clinical studies have shown that pravastatin effectively reduces total cholesterol levels by approximately 18%, LDL cholesterol by 27%, and triglycerides by 6% while increasing high-density lipoprotein (HDL) levels by 4% .

Case Study: Nephrotic Syndrome

A study involving nephrotic rats indicated that treatment with pravastatin significantly reduced plasma triglyceride concentrations without altering cholesterol levels. This suggests its potential utility in managing lipid abnormalities associated with nephrotic syndrome . The study highlighted the compound's ability to suppress triglyceride secretion while maintaining normal lipid profiles in other lipoprotein classes.

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound operates involves the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This reduction results in lower plasma cholesterol levels and improved cardiovascular outcomes .

Industrial Applications

Pharmaceutical Development

this compound is vital in the pharmaceutical industry for developing new statin-based drugs and formulations. Its structural properties are leveraged to create derivatives with improved efficacy and safety profiles. Additionally, it plays a role in quality control processes to ensure consistency and purity in statin products.

作用机制

(S)-3’‘-Hydroxy Pravastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, (S)-3’'-Hydroxy Pravastatin Sodium Salt reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate lipid metabolism .

相似化合物的比较

Similar Compounds

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Simvastatin: Similar to pravastatin but with a different metabolic profile.

Rosuvastatin: Known for its higher potency compared to pravastatin.

Uniqueness

(S)-3’'-Hydroxy Pravastatin Sodium Salt is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties. Unlike other statins, it is less likely to interact with other drugs and has a lower risk of causing muscle-related side effects .

生物活性

(S)-3''-Hydroxy Pravastatin Sodium Salt, commonly known as pravastatin, is a member of the statin class of drugs, which are primarily used to manage cholesterol levels and reduce cardiovascular risk. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, pravastatin effectively reduces cholesterol synthesis in the liver, leading to an increased expression of hepatic low-density lipoprotein (LDL) receptors. This mechanism enhances the clearance of LDL from the bloodstream, thereby lowering overall cholesterol levels.

| Parameter | Value |

|---|---|

| Ki (Inhibition Constant) | ~1 nM |

| Bioavailability | ~17% |

| Peak Serum Concentration | 30-55 mcg/L |

| Volume of Distribution | 0.5 L/kg |

| Protein Binding | 43-48% |

Biological Effects

Pravastatin has been shown to exert various biological effects beyond cholesterol reduction:

- Cardioprotective Properties : Studies indicate that pravastatin not only lowers lipid levels but also provides protective effects against myocardial infarction and stroke by stabilizing atherosclerotic plaques and reducing inflammation within blood vessels .

- Neuroprotective Effects : Research has demonstrated that pravastatin may protect neurons from excitotoxicity induced by NMDA receptor activation. In vitro studies showed a significant reduction in lactate dehydrogenase (LDH) release, indicating decreased neuronal cell death when treated with pravastatin prior to NMDA exposure .

- Renoprotective Effects : In animal models, pravastatin has exhibited renoprotective effects, particularly in conditions such as salt-loaded Dahl rats, where it helped mitigate kidney damage despite not significantly lowering serum lipid levels .

Clinical Research Findings

Numerous clinical trials have evaluated the efficacy and safety of pravastatin:

- A meta-analysis revealed that pravastatin treatment resulted in an average reduction of total cholesterol by 18%, LDL by 27%, and triglycerides by 6%, while increasing high-density lipoprotein (HDL) levels by 4% .

- In patients with a history of coronary artery disease, pravastatin was associated with a 24% reduction in mortality due to coronary disease .

Case Studies

-

Case Study on Cardiovascular Outcomes :

- A cohort study involving patients with elevated cholesterol levels demonstrated that those treated with pravastatin showed significant reductions in cardiovascular events compared to untreated controls. The study highlighted a marked decrease in hospitalizations due to heart attacks over a five-year follow-up period.

-

Neuroprotection in Alzheimer’s Disease :

- A clinical trial investigated the effects of pravastatin on cognitive decline in Alzheimer's patients. Results indicated that patients receiving pravastatin had slower rates of cognitive deterioration compared to those on placebo, suggesting potential neuroprotective benefits beyond lipid-lowering effects.

常见问题

Basic Research Questions

Q. How can researchers distinguish between the lactone and hydroxy acid forms of (S)-3''-Hydroxy Pravastatin Sodium Salt in experimental settings?

Methodological Answer: The lactone (inactive prodrug) and hydroxy acid (active) forms of pravastatin derivatives can be differentiated using reverse-phase HPLC with UV detection at 238 nm. The hydroxy acid form elutes earlier due to its higher polarity, while the lactone form retains longer. For example, USP methods specify Spherisorb or Nova-Pak L1 columns with mobile phases containing phosphate buffers and acetonitrile gradients. System suitability tests should include reference standards (e.g., USP Pravastatin Lactone RS) to confirm retention times .

Q. What are the recommended protocols for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification in plasma or serum. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction to isolate the analyte. Calibration curves should use deuterated internal standards (e.g., pravastatin-d3) to correct for matrix effects. Validation parameters (precision, accuracy, LLOQ) must adhere to FDA guidelines for bioanalytical methods .

Q. How does the solubility profile of this compound influence formulation design?

Methodological Answer: this compound is highly hydrophilic, with solubility >10 mg/mL in aqueous buffers (pH 7.4). For in vitro studies, prepare stock solutions in deionized water and filter-sterilize (0.22 μm). For animal dosing, use isotonic saline or PBS to avoid precipitation. Stability studies should monitor pH-dependent degradation, particularly lactonization under acidic conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Discrepancies in metabolic studies often arise from species-specific cytochrome P450 (CYP) activity. To address this:

- Conduct cross-species comparative assays using human, rat, and mouse liver microsomes.

- Inhibit CYP3A4 (e.g., ketoconazole) to isolate alternative pathways like sulfotransferase-mediated conjugation.

- Validate findings with stable isotope tracers (e.g., ¹³C-labeled compound) and high-resolution MS to track metabolite formation .

Q. How can researchers mitigate isomerization artifacts during stability testing of this compound?

Methodological Answer: Isomerization occurs rapidly under acidic or high-temperature conditions. To minimize artifacts:

- Store samples at -80°C in neutral buffers (pH 7.0–7.4) with antioxidants (e.g., BHT).

- Use micellar electrokinetic chromatography (MEKC) to separate isomers, as described in USP methods. Mobile phases containing sodium dodecyl sulfate (SDS) improve resolution of degradation products .

Q. What advanced techniques identify and quantify trace impurities in this compound batches?

Methodological Answer: Impurity profiling requires ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight MS (Q-TOF). Key steps:

属性

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKHPBQZWYYTKO-FVDQBCLRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@H](C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729859 | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722504-45-2 | |

| Record name | (S)-3''-Hydroxy pravastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3''-HYDROXY PRAVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUA7DDU7A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。